REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][CH:8]1[CH2:19][C:18]2[C:10](=[CH:11][C:12]3[CH2:13][CH2:14][CH2:15][C:16]=3[CH:17]=2)[C:9]1=O.Cl>CCOCC>[CH3:7][C:8]1[CH2:19][C:18]2[CH:17]=[C:16]3[C:12](=[CH:11][C:10]=2[CH:9]=1)[CH2:13][CH2:14][CH2:15]3 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
CC1C(C2=CC=3CCCC3C=C2C1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
Next day the mixture obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
ADDITION
|
Details
|
The 0.5 g of TSA was then added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed in 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
After that it was washed by water solution of NaHCO3 and saturated water solution of NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
isolated by distillation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1CC=2C=C3CCCC3=CC2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.5 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |